molecular formula C19H20N3O6P B14017900 Benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester CAS No. 41920-57-4

Benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester

Cat. No.: B14017900
CAS No.: 41920-57-4
M. Wt: 417.4 g/mol
InChI Key: PUGINGMEBRJXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester is a complex organic compound with the molecular formula C19H20N3O6P and a molecular weight of 417.35 g/mol . This compound is known for its unique structure, which includes aziridinyl groups, phosphinyl groups, and phenoxycarbonyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with bis(1-aziridinyl)phosphinyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester involves its interaction with various molecular targets. The aziridinyl groups are known to form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The phosphinyl group can also participate in phosphorylation reactions, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, ethyl ester
  • Benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, propyl ester

Uniqueness

The uniqueness of benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of aziridinyl groups makes it particularly interesting for studying covalent interactions with biomolecules .

Properties

CAS No.

41920-57-4

Molecular Formula

C19H20N3O6P

Molecular Weight

417.4 g/mol

IUPAC Name

methyl 4-[[4-[bis(aziridin-1-yl)phosphoryloxy]phenoxy]carbonylamino]benzoate

InChI

InChI=1S/C19H20N3O6P/c1-26-18(23)14-2-4-15(5-3-14)20-19(24)27-16-6-8-17(9-7-16)28-29(25,21-10-11-21)22-12-13-22/h2-9H,10-13H2,1H3,(H,20,24)

InChI Key

PUGINGMEBRJXLW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)OP(=O)(N3CC3)N4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.